REACTION_CXSMILES
|
[H-].[Na+].C(OP([CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]#[N:19])[CH:13]=1)(=O)OCC)C.[CH3:20][C:21]([CH3:23])=O.O>O1CCCC1>[CH3:20][C:21]([CH3:23])=[CH:11][C:12]1[CH:13]=[C:14]([CH:15]=[CH:16][CH:17]=1)[C:18]#[N:19] |f:0.1|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CC1=CC(=CC=C1)C#N
|
Name
|
Example 135
|
Quantity
|
2.53 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour at 60° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was allowed to room temperature
|
Type
|
STIRRING
|
Details
|
the solution was further stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
was then extracted with ethyl acetate (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=97:3)
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=CC=1C=C(C#N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.8 mmol | |
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |